molecular formula C26H29N3O4S B5147497 N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5147497
M. Wt: 479.6 g/mol
InChI Key: GZNZCEBUTGXIEP-UHFFFAOYSA-N
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Description

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Properties

IUPAC Name

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-19-3-4-20(2)25(17-19)28-34(31,32)24-11-9-23(10-12-24)27-26(30)22-7-5-21(6-8-22)18-29-13-15-33-16-14-29/h3-12,17,28H,13-16,18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNZCEBUTGXIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The reaction between 2,5-dimethylphenylamine and sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzylmorpholine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications as an antibacterial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with similar structure and function.

Uniqueness

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholine ring, which may confer additional biological activity or improved pharmacokinetic properties compared to other sulfonamides.

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